1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
Description
1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbaldehyde (CAS: 33522-15-5) is a bicyclic organic compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol . Its structure comprises a cyclopropane ring fused to a benzodioxole moiety (1,3-benzodioxole) and an aldehyde functional group. The SMILES notation (O=CC1(C2=CC=C(OCO3)C3=C2)CC1) highlights the aldehyde group (=O) attached to the cyclopropane ring, which is further substituted with the benzodioxolyl group at the 5-position . This compound is of interest in pharmaceutical and synthetic chemistry due to its strained cyclopropane ring and electron-rich aromatic system, which may influence reactivity and binding interactions.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5-6H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCNHQJQSOIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228708 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)cyclopropanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33522-15-5 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)cyclopropanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33522-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)cyclopropanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor, such as a benzodioxole derivative, followed by formylation to introduce the aldehyde group. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde can be contextualized by comparing it to analogous compounds, as outlined below:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Cyclopropane Ring Strain: The cyclopropane ring in the target compound introduces significant angle strain (~60° bond angles vs. 109.5° in sp³ carbons), which destabilizes the molecule and increases the electrophilicity of the aldehyde group compared to non-cyclic aldehydes (e.g., benzaldehyde) .
This contrasts with 4-methoxybenzaldehyde, where electron donation from the methoxy group reduces aldehyde reactivity .
Steric Hindrance : The fused cyclopropane-benzodioxole system creates steric bulk around the aldehyde group, which may limit accessibility in certain reactions (e.g., sterically hindered nucleophilic additions) compared to simpler aldehydes like cyclopropanecarbaldehyde.
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique structure that includes a cyclopropane ring and a benzodioxole moiety. Its molecular formula is CHO, and it has gained attention in the scientific community for its potential biological activities, particularly in cancer research and other therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 190.2 g/mol
- CAS Number : 33522-15-5
The biological activity of this compound is primarily attributed to its interactions with microtubules and tubulin. Similar compounds have been documented to induce mitotic blockade and apoptosis in cancer cells by:
- Modulating Microtubule Assembly : The compound can suppress tubulin polymerization or stabilize microtubule structures, leading to cell cycle arrest at the S phase and subsequent apoptosis in various cancer cell lines .
Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| LNCaP | Prostate Cancer | 12.5 |
| MIA PaCa-2 | Pancreatic Cancer | 15.0 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 10.0 |
These findings indicate that the compound may serve as a lead for developing new anticancer agents.
Interaction with ATP-Binding Cassette Transporters
The compound has also been shown to interact with ATP-binding cassette (ABC) transporters, which are crucial for various cellular processes, including drug transport and resistance mechanisms. This interaction suggests potential implications in overcoming drug resistance in cancer therapy.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative activity of various derivatives of benzodioxole compounds, including this compound. The results indicated that modifications to the benzodioxole structure can enhance biological activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
Case Study 2: Mechanistic Insights
In vitro studies have demonstrated that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that it may trigger intrinsic apoptotic pathways in cancer cells, leading to cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
